molecular formula C10H10BrClO3 B12651942 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B12651942
M. Wt: 293.54 g/mol
InChI Key: ZBALNMZFZJOLAG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane is a chemical compound with the molecular formula C17H15BrCl2O3 and a molecular weight of 418.11 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenoxy group substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2-bromo-4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions to form the dioxolane ring . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane
  • 3-chloro-4-(4-Methyl-2-bromomethyl-1,3-dioxolane-2-yl)phenyl-4’-chlorophenyl ether
  • 2-(2-bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethyl)-4-methyl-1,3-dioxolane

Uniqueness

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

2-[(2-bromo-4-chlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10BrClO3/c11-8-5-7(12)1-2-9(8)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

ZBALNMZFZJOLAG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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